molecular formula C13H12O5 B188430 ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 41459-71-6

ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B188430
CAS RN: 41459-71-6
M. Wt: 248.23 g/mol
InChI Key: YGHIIBLLAKLTBT-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H12O5 . It is a derivative of 2H-chromene, an important class of heterocyclic compounds known for their versatile biological profiles .


Synthesis Analysis

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives has been reported in various studies . For instance, one study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . The reaction mixture was heated under reflux for 2 hours .


Molecular Structure Analysis

The molecular structure of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is characterized by a bicyclic oxygen heterocycle, containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The chemical reactions involving ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been studied extensively . For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported .

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . A study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . The reaction resulted in the formation of salicylaldehyde azine and malono-hydrazide .

Enzyme Inhibition

The compound has been studied for its potential role in enzyme inhibition . The side cyclic chain at position 3 of ring B penetrated into the active sub site showing electrostatic interaction with Gly716, His513 and Phe516, which may have a role in the inhibitory activity of the LOX enzyme .

Anti-proliferative Activity

The anti-proliferative activity of the synthesized compounds was examined in three human cancer cell lines, MCF-7, HCT-116 and HepG-2, using MTT colorimetric assay . Vinblastine and Colchicine were included in the experiments as a reference cytotoxic compound for the three cell lines .

Construction of Functionalized Heterocycles

Hydrazides are very useful starting materials for the construction of several functionalized heterocycles with a broad spectrum of biological activities . They have been used to synthesize pyrroles, pyrazoles, 1,3-thiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, 1,2,4-triazolo [3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo [3,4-b]-1,3,4-thiadiazines .

Synthesis of Hydrazides

The common practical route for hydrazide synthesis is the treatment of esters with hydrazine hydrate . The use of microwave irradiation is a recent contribution to this field for the facile preparation of hydrazides by solvent-free reactions of acid derivatives with hydrazine hydrate .

Pharmacological Effects

There is a great deal of interest in chromene-2-ones, especially 3-substituted derivatives, due to their important pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer and anticoagulant properties .

properties

IUPAC Name

ethyl 6-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHIIBLLAKLTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353621
Record name ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41459-71-6
Record name ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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